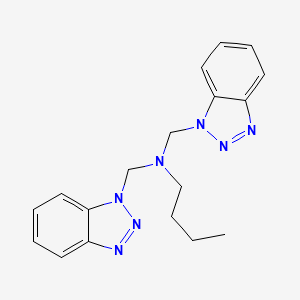

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine

Description

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine is a tertiary amine featuring a central nitrogen atom bonded to two benzotriazolemethyl groups and a butyl chain. This compound belongs to a class of benzotriazole derivatives widely utilized in organic synthesis, coordination chemistry, and materials science due to their stability, chelating properties, and versatility in nucleophilic substitution reactions . The benzotriazole moiety acts as a leaving group, enabling its use in constructing heterocyclic frameworks, such as thiadiazines and diazepines .

Properties

IUPAC Name |

N,N-bis(benzotriazol-1-ylmethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7/c1-2-3-12-23(13-24-17-10-6-4-8-15(17)19-21-24)14-25-18-11-7-5-9-16(18)20-22-25/h4-11H,2-3,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEMNWGOERTXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine can be synthesized through a multi-step process involving the reaction of benzotriazole with formaldehyde and butan-1-amine. The general synthetic route involves the following steps:

Formation of Benzotriazole Derivative: Benzotriazole is reacted with formaldehyde to form a benzotriazolylmethyl intermediate.

Reaction with Butan-1-amine: The intermediate is then reacted with butan-1-amine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine undergoes various types of chemical reactions, including:

Substitution Reactions: The benzotriazole groups can be displaced by nucleophiles, leading to the formation of new compounds.

Reduction Reactions: The compound can be reduced to form secondary and tertiary amines.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as piperidines and julolidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include Grignard reagents and allyltrimethylsilanes.

Reduction Reactions: Sodium borohydride (NaBH4) is often used as a reducing agent.

Cyclization Reactions: Cyclization can be facilitated by the use of bases and heat.

Major Products Formed

Substituted Piperidines: Formed through reactions with allyltrimethylsilanes.

Julolidines: Formed through cyclization reactions involving benzotriazole intermediates.

Scientific Research Applications

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Used in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine involves its ability to act as a versatile synthetic intermediate. The benzotriazole groups can stabilize various intermediates during chemical reactions, facilitating the formation of desired products. The compound can interact with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Structural Analogs

The compound is structurally analogous to other tertiary amines with benzotriazolemethyl groups, differing primarily in the alkyl/aryl substituent on the nitrogen atom. Key analogs include:

Bis(1H-benzotriazolylmethyl)(propyl)amine

- Substituent : Propyl (C₃H₇)

- Molecular Weight : ~334 g/mol (estimated)

- Applications : Intermediate in synthesizing 3,4-dihydro-2H-1,3,5-thiadiazines via reactions with thioamides .

Bis(1H-benzotriazolylmethyl)(2-phenylethyl)amine

- Substituent : 2-Phenylethyl (C₆H₅CH₂CH₂)

- Molecular Weight : 383 g/mol

- Applications : Used in research as a synthetic intermediate; the aromatic group enhances rigidity and may influence π-π stacking in crystal structures .

- Key Differences : The phenylethyl group introduces steric bulk and aromaticity, which could slow reaction kinetics compared to aliphatic chains like butyl .

Functional Analogs

Compounds with similar benzotriazole-based motifs but distinct backbones include:

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

- Structure : Contains three triazolylmethyl groups instead of benzotriazole.

- Molecular Weight : 522.6 g/mol

- Applications : Widely used in click chemistry and as a ligand for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

- Key Differences : The triazole rings in TBTA enhance metal-binding capacity, making it superior for catalytic applications compared to benzotriazole derivatives .

BTTP (Bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine Derivatives

- Structure: tert-Butyl groups replace benzotriazole, and the backbone includes a propanol linker.

- Applications : Employed in proteomics for bioorthogonal click chemistry, offering improved water solubility .

- Key Differences : The tert-butyl groups reduce steric hindrance, enabling faster reaction rates compared to bulkier benzotriazole systems .

Biological Activity

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine is a compound that belongs to the class of benzotriazole derivatives. These compounds have garnered significant attention in biomedical research due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antiparasitic, and potential anticancer properties.

Chemical Structure

The compound is characterized by its unique structure, which includes two benzotriazole moieties linked to a butyl amine group. This configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing benzotriazole exhibit significant antibacterial effects against various bacterial strains.

Table 1: Antibacterial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 15a | Bacillus subtilis | 4 μg/mL |

| 15d | Staphylococcus aureus | 8 μg/mL |

| 20 | Escherichia coli | 16 μg/mL |

The compound 15a has shown potent activity against Bacillus subtilis, while 15d demonstrated effectiveness against Staphylococcus aureus with an MIC of 8 μg/mL. The compound 20 , which is structurally related to this compound, exhibited an MIC of 16 μg/mL against Escherichia coli .

Antiparasitic Activity

Benzotriazole derivatives are also noted for their antiparasitic effects. A study highlighted that N-benzenesulfonylbenzotriazole derivatives displayed dose-dependent inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Table 2: Antiparasitic Activity of Benzotriazole Derivatives

| Compound | Concentration (μg/mL) | % Inhibition (Epimastigote Form) |

|---|---|---|

| 20 | 25 | 50% |

| 20 | 50 | 64% |

At a concentration of 25 μg/mL , compound 20 inhibited about 50% of epimastigote growth, and at 50 μg/mL , this increased to 64% . This demonstrates the potential of benzotriazole derivatives in treating parasitic infections.

Case Study: Tubulin Inhibition

Research has indicated that certain benzotriazole derivatives can effectively disrupt microtubule dynamics by binding to tubulin. This action leads to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with bulky hydrophobic groups have shown enhanced activity compared to their smaller counterparts .

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm the presence of benzotriazole protons (δ 7.5–8.5 ppm) and butyl chain signals (δ 0.9–1.7 ppm).

- FT-IR : Peaks at ~1450 cm⁻¹ (C=N stretching) and ~3100 cm⁻¹ (N-H stretching) validate functional groups .

Methodological Insight : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the butyl chain, and 2D COSY to resolve overlapping aromatic signals .

How does this compound interact with biological targets such as enzymes or receptors?

Advanced Research Question

Molecular docking and SPR studies suggest:

- Competitive inhibition of cytochrome P450 enzymes via benzotriazole-metal coordination.

- Weak binding to G-protein-coupled receptors (GPCRs) due to steric clashes with hydrophobic pockets .

Methodological Insight : Combine in vitro enzyme assays (e.g., fluorogenic substrates) with in silico docking (e.g., AutoDock Vina) to prioritize targets for validation .

What are the challenges in scaling up the synthesis of this compound for industrial research?

Basic Research Question

- Batch vs. Flow Chemistry : Flow systems improve heat dissipation and reduce side reactions (e.g., oligomerization) during exothermic steps .

- Purification : Solvent recycling or membrane filtration can replace column chromatography for cost-effective scale-up .

Methodological Insight : Optimize solvent systems (e.g., switching from DMF to MeCN) to enhance solubility and facilitate downstream processing .

How does the compound’s stability under varying pH and temperature conditions impact its storage and application in long-term studies?

Basic Research Question

- pH Stability : Degradation occurs above pH 7 due to benzotriazole ring hydrolysis.

- Thermal Stability : Decomposition above 150°C limits high-temperature applications .

Methodological Insight : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life guidelines .

What role does this compound play in metal-organic frameworks (MOFs) or supramolecular chemistry?

Advanced Research Question

The compound acts as a linker in MOFs via N-donor sites, enabling:

- Tunable pore sizes for gas storage (e.g., CO₂ capture).

- Catalytic sites for Suzuki-Miyaura coupling when coordinated to Pd .

Methodological Insight : Use PXRD and BET surface area analysis to characterize MOF crystallinity and porosity .

How can researchers address discrepancies between computational predictions and experimental data for this compound’s properties?

Advanced Research Question

- Data Integration : Cross-validate DFT-predicted logP values with experimental HPLC retention times.

- Error Analysis : Quantify systematic errors (e.g., solvent effects omitted in gas-phase calculations) .

Methodological Insight : Apply machine learning models trained on high-quality datasets to refine computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.